
Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride is a complex organic compound with a unique structure that combines a cyclopentane ring, a carboxamide group, a dimethylaminoethyl chain, and a phenylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride typically involves multiple steps:
Formation of the Cyclopentanecarboxamide Core: This can be achieved by reacting cyclopentanecarboxylic acid with an amine to form the corresponding amide.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the amide with 2-(dimethylamino)ethyl chloride under basic conditions.
Attachment of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a suitable phenylthio reagent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The dimethylaminoethyl group can participate in substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving amides and thioethers.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity. The dimethylaminoethyl group can enhance the compound’s ability to cross biological membranes, while the phenylthio group can interact with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
Cyclopentanecarboxamide derivatives: Compounds with similar core structures but different substituents.
Dimethylaminoethyl derivatives: Compounds with the dimethylaminoethyl group attached to different cores.
Phenylthio derivatives: Compounds with the phenylthio group attached to various backbones.
Uniqueness
Cyclopentanecarboxamide, N-(2-(dimethylamino)ethyl)-1-(phenylthio)-, hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopentane ring provides rigidity, the carboxamide group offers hydrogen bonding potential, the dimethylaminoethyl chain enhances solubility and membrane permeability, and the phenylthio group contributes to hydrophobic interactions.
属性
CAS 编号 |
101330-07-8 |
|---|---|
分子式 |
C16H25ClN2OS |
分子量 |
328.9 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-1-phenylsulfanylcyclopentane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2OS.ClH/c1-18(2)13-12-17-15(19)16(10-6-7-11-16)20-14-8-4-3-5-9-14;/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,17,19);1H |
InChI 键 |
NXIFMJCIYZXOQO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)C1(CCCC1)SC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


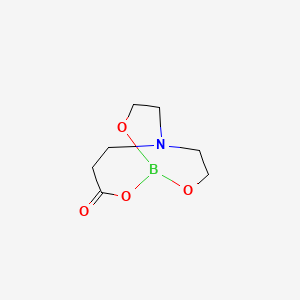
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
![6-[5-(6-Phenylhexanoyl)thiophen-2-yl]hexanoic acid](/img/structure/B14341088.png)
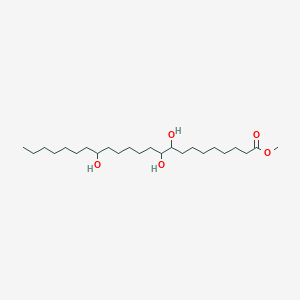
![{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol](/img/structure/B14341110.png)
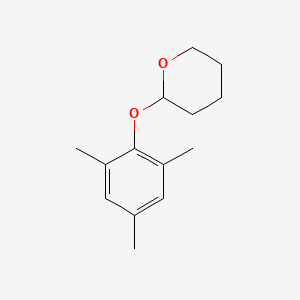
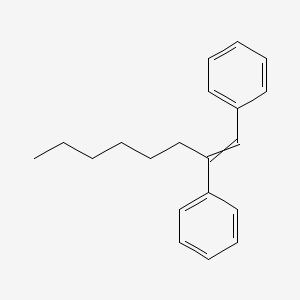
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
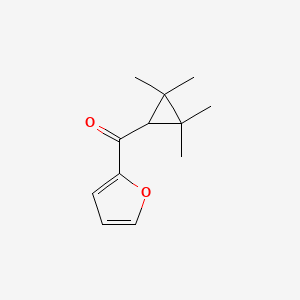
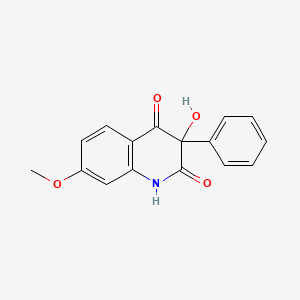
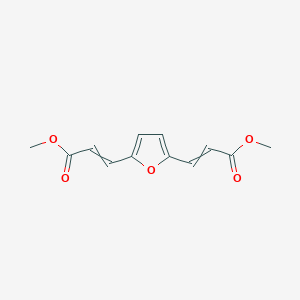
![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)
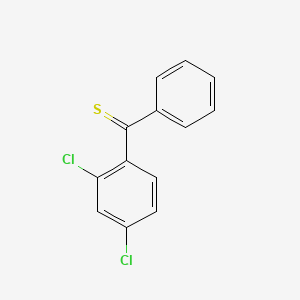
![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)
